4-benzyl-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]piperazin-1-amine
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Overview
Description
4-benzyl-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]piperazin-1-amine is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a piperazine ring substituted with a benzyl group and a nitrophenylmethylidene group. The presence of these functional groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]piperazin-1-amine typically involves the reaction of 4-benzylpiperazine with 2-chloro-5-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a suitable catalyst to facilitate the formation of the imine bond .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]piperazin-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The imine bond can be reduced to form secondary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-benzyl-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]piperazin-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-benzyl-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]piperazin-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-chloro-benzyl)-piperazin-1-yl-(2-nitro-benzylidene)-amine
- 4-(2-chloro-benzyl)-piperazin-1-yl-(2-methoxy-benzylidene)-amine
- 4-(2-chloro-benzyl)-piperazin-1-yl-(4-ethoxy-benzylidene)-amine
Uniqueness
4-benzyl-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]piperazin-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
303092-66-2 |
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Molecular Formula |
C18H19ClN4O2 |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
(E)-N-(4-benzylpiperazin-1-yl)-1-(2-chloro-5-nitrophenyl)methanimine |
InChI |
InChI=1S/C18H19ClN4O2/c19-18-7-6-17(23(24)25)12-16(18)13-20-22-10-8-21(9-11-22)14-15-4-2-1-3-5-15/h1-7,12-13H,8-11,14H2/b20-13+ |
InChI Key |
IAMPZDSRGBVQSP-DEDYPNTBSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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